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Introduction to Enalapril Maleate Stability

Enalapril maleate ((S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate) is an

angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart

failure. As a prodrug, enalapril requires metabolic activation to enalaprilat for therapeutic activity. The

stability of enalapril maleate in pharmaceutical formulations represents a significant challenge due to its

susceptibility to various degradation pathways, particularly under conditions of elevated temperature and

humidity. These degradation processes can compromise therapeutic efficacy and potentially introduce toxic

impurities. Therefore, the development and implementation of robust stability-indicating assay methods

(SIAMs) is critical for ensuring product quality, safety, and shelf-life throughout the drug development

lifecycle and commercial manufacturing.

The complex degradation chemistry of enalapril maleate necessitates analytical methods capable of

separating and quantifying the drug substance from its degradation products. This document provides

comprehensive application notes and detailed experimental protocols for assessing enalapril maleate

stability using modern chromatographic and thermal techniques, with emphasis on green analytical

chemistry principles and regulatory compliance.
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Degradation Pathways of Enalapril Maleate

Enalapril maleate undergoes degradation through two primary pathways depending on environmental

conditions, with the nature of degradation products significantly influenced by pH. Understanding these

pathways is essential for developing effective stability-indicating methods and formulation strategies.

Table 1: Major Degradation Pathways of Enalapril Maleate

Degradation
Pathway

Primary Products Conditions Favored Impact on Potency

Intramolecular
cyclization

Diketopiperazine
(DKP)

Acidic pH (2-3), Solid
state

Significant loss with potential
toxic impurity

Hydrolytic
deethylation

Enalaprilat (Diacid) Alkaline pH (>5), High
humidity

Direct loss of prodrug
properties

Oxidative
degradation

Multiple oxidative
products

Oxidative stress
conditions

Variable impact depending
on extent

Thermal
degradation

DKP and enalaprilat Elevated temperature Progressive loss over time

The diketopiperazine (DKP) impurity forms through intramolecular cyclization, particularly under acidic

conditions (pH 2-3) and in the solid state, while enalaprilat (the active diacid form) results from hydrolytic

deethylation, predominantly in alkaline environments (pH >5) [1]. Recent studies have demonstrated that

toxic DKP is preferentially formed at pH 2-3, while diacid formation dominates at pH values above 5 [1].

Under typical storage conditions, both degradation routes may occur simultaneously, with the relative

proportion of each impurity dependent on the microenvironmental pH within the dosage form.

The following diagram illustrates the primary degradation pathways of enalapril maleate and the

relationship between degradation products and conditions:

Figure 1: Primary degradation pathways of enalapril maleate and influencing conditions
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Thermal stress significantly accelerates these degradation processes, with studies demonstrating that

enalapril maleate in solid state exhibits autocatalytic degradation kinetics in both dry and humid

atmospheres [2]. The presence of excipients can further complicate this picture, as demonstrated by thermal

analysis studies showing chemical interactions between enalapril maleate and tablet excipients during

storage at 40°C and 75% relative humidity for 90 days [3].

Analytical Methodologies for Stability Assessment

Liquid Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the

most widely employed technique for enalapril maleate stability assessment due to its robustness, sensitivity,

and ability to separate complex mixtures of degradation products.

Table 2: Comparison of HPLC Methods for Enalapril Maleate Analysis

Method
Parameter

Pharmacopoeial Method
Green Optimized
Method

LC-MS Method

Column C8 (250 × 4.6 mm; 5 μm) C18 (100 × 4.6 mm; 3.5

μm)

C18 (150 × 4.6 mm; 3.5 μm)

Mobile

Phase

Acetonitrile:phosphate

buffer pH 2.2 (25:75 v/v)

Ethanol:phosphate buffer

pH 2.2 (30:70 v/v)

Acetonitrile:ammonium

formate with 0.1% formic
acid

Run Time ~15 minutes ~7 minutes ~10 minutes

Detection UV 215-220 nm UV 215-220 nm MS with ESI ionization

Green
Metrics

NEMI: 2 circles, Eco-Scale:
84

NEMI: 3 circles, Eco-
Scale: 89

Not specified
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Method
Parameter

Pharmacopoeial Method
Green Optimized
Method

LC-MS Method

Application Assay and related

substances

Simultaneous analysis of

enalapril, enalaprilat,
DKP

Structural characterization of

degradation products

The green optimized HPLC method demonstrates significant advantages in terms of analysis time reduction

(approximately 8 minutes shorter per run), cost efficiency (US$ 0.40 savings per run in solvent

consumption), and environmental impact (17.1 mL reduction in organic solvent consumption per analysis)

while maintaining analytical performance [4]. This method has been validated for the simultaneous

quantification of enalapril, enalaprilat, and diketopiperazine with linear range of 140-260 μg mL⁻¹ for

enalapril and excellent green assessment scores (AGREE: 0.78 vs. 0.57 for the pharmacopoeial method) [4].

For forced degradation studies, liquid chromatography-mass spectrometry (LC-MS) provides critical

structural information for degradation product identification. Methods employing electrospray ionization

(ESI) have been successfully used to characterize the fragmentation patterns of enalapril and its

degradation products, enabling definitive identification of DKP and other impurities [5].

Alternative Analytical Techniques

High-performance thin-layer chromatography (HPTLC) offers a cost-effective alternative for stability

assessment, particularly in resource-limited settings. A validated HPTLC method employs precoated silica

gel F₂₅₄ plates with a mobile phase consisting of 1-butanol, glacial acetic acid, and water (12:3:5, v/v) with

detection at 207 nm [6]. This method demonstrated adequate linearity (r = 0.998) over the range of 200-

1200 ng/band, with limits of detection and quantitation of 23.78 ng/band and 72.01 ng/band, respectively [6].

The method effectively separated enalapril from its degradation products under various stress conditions,

proving particularly susceptible to basic hydrolysis.

Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetry

(TG) provide complementary information about the solid-state stability and drug-excipient interactions.

Studies have shown that DSC and TG can detect interactions between enalapril maleate and excipients
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during storage, with results correlating well with HPLC data showing reduced enalapril content and DKP

formation after storage at 40°C/75% relative humidity for 90 days [3].

The following workflow diagram illustrates the comprehensive stability assessment approach for enalapril

maleate:

Figure 2: Comprehensive stability-indicating method workflow for enalapril maleate

Stabilization Strategies

The inherent instability of enalapril maleate in solid dosage forms necessitates implementation of effective

stabilization strategies during formulation development. Recent advances have focused on in situ salt

formation and manipulation of the microenvironment within the tablet matrix to suppress degradation

pathways.

A novel approach involves the incorporation of ionic excipients, specifically alkali metal salts, into the

granulation solution to facilitate conversion of enalapril maleate into its more stable sodium salt directly

within the dosage form [1]. This strategy, combined with ethanol as a hydrolysis inhibitor in the granulation

solution, effectively suppresses both the deethylation to diacid and cyclization to DKP. Formulations

utilizing this technology demonstrate significantly improved stability profiles, meeting ICH Q3B(R2)

requirements for impurities throughout a five-year shelf-life [1].

The absence of alkalinizing agents like sodium bicarbonate in tablet formulations has been linked to

increased DKP formation, as confirmed by thermal analysis studies [3]. Therefore, careful selection of

buffering agents and pH modifiers represents a critical factor in formulation design. Additionally, packaging

selection plays a vital role in stability, with studies comparing polyvinyl chloride/aluminum blister and

aluminum strip packaging demonstrating significant differences in degradation rates under accelerated

storage conditions [3].

Experimental Protocols

Green HPLC-UV Method for Simultaneous Analysis
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This protocol describes the simultaneous quantification of enalapril, enalaprilat, and diketopiperazine in

pharmaceutical formulations using a green HPLC-UV method [4].

Materials and Reagents:

HPLC grade ethanol and water
Phosphoric acid or potassium dihydrogen phosphate for buffer preparation

Reference standards: enalapril maleate, enalaprilat, diketopiperazine
Pharmaceutical formulations (tablets) for testing

Mobile Phase Preparation: Prepare phosphate buffer pH 2.2 by dissolving appropriate amount of potassium

dihydrogen phosphate in water, adjusting pH with phosphoric acid. Mix phosphate buffer and ethanol in ratio

of 70:30 (v/v). Filter through 0.45 μm membrane and degas by sonication for 10 minutes.

Chromatographic Conditions:

Column: C18 (100 × 4.6 mm; 3.5 μm)

Mobile phase: ethanol:phosphate buffer pH 2.2 (30:70, v/v)
Flow rate: 1.0 mL/min

Detection wavelength: 215-220 nm
Injection volume: 10-20 μL

Column temperature: ambient (25 ± 5°C)
Run time: 7 minutes

System Suitability Requirements:

Resolution between enalapril and closest degradation product: ≥2.0
Tailing factor for enalapril peak: ≤2.0

Theoretical plates for enalapril peak: ≥2000

Sample Preparation: For tablet analysis: weigh and powder not less than 20 tablets. Transfer accurately

weighed portion of powder equivalent to about 10 mg of enalapril to volumetric flask. Add diluent (mobile

phase or suitable solvent), sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter

through 0.45 μm membrane before injection.

Forced Degradation Study Protocol
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Forced degradation studies provide critical information about the intrinsic stability of drug substances and

the stability-indicating capability of analytical methods.

Stress Conditions:

Acid hydrolysis: Expose sample to 0.1-1 M HCl at room temperature for 24 hours or 60°C for 1-2
hours

Base hydrolysis: Expose sample to 0.1-0.5 M NaOH at room temperature for 1-4 hours
Oxidative stress: Treat with 0.1-3% hydrogen peroxide at room temperature for 1-24 hours

Thermal stress: Expose solid drug substance to 70-80°C for 1-14 days
Photostress: Expose to visible and UV light (ICH Q1B option 2 conditions)

Procedure: Prepare drug solution at appropriate concentration (e.g., 1 mg/mL) in suitable solvent. Subject

aliquots to various stress conditions. Withdraw samples at appropriate time intervals and neutralize

hydrolytic stress samples immediately after treatment. Analyze stressed samples using the developed HPLC

method alongside unstressed controls.

Interpretation: Monitor for the appearance of degradation peaks and decrease in the main peak. Aim for

approximately 5-20% degradation to avoid secondary degradation. Determine mass balance by adding peak

areas of all degradation products and remaining drug substance, comparing to unstressed control.

Regulatory Considerations and Method Validation

Stability-indicating methods for enalapril maleate must comply with regulatory requirements outlined in

ICH guidelines Q1A(R2) (Stability Testing), Q2(R1) (Method Validation), and Q3B(R2) (Impurities in New

Drug Products). Method validation should demonstrate specificity, linearity, accuracy, precision, range,

robustness, and system suitability.

Specificity must be established by demonstrating separation efficiency between enalapril and all potential

degradation products, including DKP and enalaprilat. For the green HPLC method, validation parameters

have demonstrated adequate linearity over the range of 140-260 μg mL⁻¹ for enalapril, with corresponding

ranges established for degradation products [4]. Accuracy should be confirmed by recovery studies at 50%,

100%, and 150% of target concentration, with acceptance criteria of 98-102% recovery.

The application of green chemistry metrics (NEMI, GAPI, Eco-Scale, AGREE) represents an emerging

consideration in analytical method development, with regulatory agencies increasingly encouraging
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sustainable practices [4]. The optimized green HPLC method achieves significantly improved environmental

assessment scores compared to the pharmacopoeial method, particularly in the AGREE evaluation (0.78 vs.

0.57) [4].

Conclusion

The stability assessment of enalapril maleate requires a comprehensive approach incorporating modern

chromatographic techniques with emphasis on green chemistry principles. The optimized HPLC method

provided in these application notes offers significant advantages in terms of analysis time, cost efficiency,

and environmental impact while maintaining robust performance for simultaneous quantification of enalapril

and its major degradation products. The implementation of appropriate stabilization strategies, particularly

the in situ salt formation approach, can effectively suppress degradation pathways and ensure product quality

throughout the intended shelf-life. These detailed protocols provide researchers and pharmaceutical scientists

with practical guidance for developing, validating, and implementing stability-indicating methods that meet

both scientific and regulatory requirements.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Enalapril

Maleate Stability-Indicating Assay Methods]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b007505#enalapril-maleate-stability-indicating-assay-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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